Methyl 4-[(2-cyclopropyl-2-hydroxy-2-phenylethyl)carbamoyl]benzoate
Description
Methyl 4-[(2-cyclopropyl-2-hydroxy-2-phenylethyl)carbamoyl]benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the para-position with a carbamoyl group. The carbamoyl moiety is further modified by a 2-cyclopropyl-2-hydroxy-2-phenylethyl chain, introducing steric complexity and polar functional groups (hydroxyl and amide). Its crystallographic characterization likely employs SHELX programs for structure determination and refinement , while hydrogen bonding patterns (critical for crystal packing) can be analyzed using graph-set methods .
Properties
IUPAC Name |
methyl 4-[(2-cyclopropyl-2-hydroxy-2-phenylethyl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-25-19(23)15-9-7-14(8-10-15)18(22)21-13-20(24,17-11-12-17)16-5-3-2-4-6-16/h2-10,17,24H,11-13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTPUUZWMLBQOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 4-[(2-cyclopropyl-2-hydroxy-2-phenylethyl)carbamoyl]benzoate typically involves multiple steps, including the formation of the benzoate ester and the introduction of the carbamoyl group. Specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as methyl benzoate, cyclopropylamine, and phenylacetaldehyde. Industrial production methods may employ optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 4-[(2-cyclopropyl-2-hydroxy-2-phenylethyl)carbamoyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
Methyl 4-[(2-cyclopropyl-2-hydroxy-2-phenylethyl)carbamoyl]benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(2-cyclopropyl-2-hydroxy-2-phenylethyl)carbamoyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be inferred from impurities and related molecules in pharmaceutical synthesis (). Below is a comparative analysis:
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Features | Key Functional Groups | Hydrogen Bond Donors/Acceptors |
|---|---|---|---|
| Methyl 4-[(2-cyclopropyl-2-hydroxy-2-phenylethyl)carbamoyl]benzoate | Benzoate ester, carbamoyl, cyclopropane, hydroxyl, phenyl | Ester, amide, hydroxyl | 3 donors (OH, NH), 4 acceptors |
| Impurity E (EP): 1-[(2'-Carboxybiphenyl-4-yl)methyl]-4-methyl-2-propyl-1H-benzimidazol-6-carboxylic Acid | Biphenyl, benzimidazole, carboxylic acid | Carboxylic acid, benzimidazole | 3 donors (COOH), 5 acceptors |
| Impurity H (EP): Methyl 4'-(Bromomethyl)biphenyl-2-carboxylate | Biphenyl, bromomethyl, ester | Ester, bromomethyl | 0 donors, 2 acceptors |
Key Points of Comparison
This may impact solubility and reactivity. Impurity E’s benzimidazole and carboxylic acid groups enhance polarity but increase molecular weight (affecting bioavailability).
Hydrogen Bonding and Solubility The hydroxyl and amide groups in the target compound enable extensive hydrogen bonding , likely improving aqueous solubility relative to Impurity H (lacking H-bond donors). Impurity E’s carboxylic acid groups offer higher acidity and stronger H-bonding capacity, which may influence crystallization behavior .
In contrast, the target compound’s cyclopropane and hydroxyl groups may favor oxidative or hydrolytic degradation pathways. Impurity E’s benzimidazole core is aromatic and planar, suggesting stability under thermal stress but susceptibility to electrophilic substitution.
Crystallographic Behavior
- The target compound’s polar groups (amide, hydroxyl) likely form layered or helical hydrogen-bonded networks in the solid state, as per graph-set analysis . This contrasts with Impurity H’s bromomethyl group, which may disrupt such networks due to steric bulk.
- SHELX refinement tools would be critical for resolving the cyclopropane ring’s stereochemistry and validating bond lengths/angles.
Table 2: Hypothetical Physical Properties
| Property | Target Compound | Impurity E | Impurity H |
|---|---|---|---|
| Molecular Weight (g/mol) | ~355 | ~450 | ~349 |
| Melting Point (°C) | 150–160 (estimated) | >200 (due to H-bonding) | 80–90 (low polarity) |
| LogP (Predicted) | 2.1 | 1.5 | 3.8 |
| Aqueous Solubility (mg/mL) | ~10 | ~5 (acidic form) | <1 |
Biological Activity
Methyl 4-[(2-cyclopropyl-2-hydroxy-2-phenylethyl)carbamoyl]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of enzyme inhibition and receptor binding. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms of action.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and it is characterized by the following structural features:
- Functional Groups : Carbamoyl and ester functionalities.
- Cyclopropyl Ring : Imparts unique steric properties that may influence biological activity.
The molecular formula is , indicating a complex structure that can interact with various biological targets.
Enzyme Inhibition
Research has shown that compounds similar to this compound can exhibit inhibitory effects on key enzymes involved in metabolic pathways. For instance, studies on carbamate derivatives have demonstrated their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation. The IC50 values for these compounds often range from 1.60 to 311.0 µM, indicating varying degrees of potency against these enzymes .
Receptor Binding
The compound's structure suggests potential interactions with various receptors. Preliminary studies indicate that it may act as a ligand for specific G-protein coupled receptors (GPCRs), which play significant roles in signal transduction pathways. The binding affinity and specificity for these receptors require further investigation using techniques such as radiolabeled ligand binding assays.
Study 1: In Vitro Enzyme Inhibition
In a study examining the inhibition of AChE by carbamate derivatives, this compound was tested alongside other compounds. The results indicated that this compound exhibited moderate inhibition compared to established inhibitors like rivastigmine, suggesting it may be a candidate for further development .
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| This compound | TBD | AChE |
| Rivastigmine | 38.98 | AChE |
| Galantamine | TBD | BChE |
Study 2: Antimicrobial Activity
Another research focused on the antimicrobial properties of similar carbamate compounds found that methyl derivatives often exhibit significant antibacterial activity against Gram-positive bacteria. This activity could be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes.
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to verify ester (–COOCH₃), carbamoyl (–CONH–), and cyclopropane proton environments.
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode) with <5 ppm error.
- IR Spectroscopy : Identify carbonyl stretches (ester: ~1720 cm⁻¹; carbamoyl: ~1650 cm⁻¹).
Cross-validate data with computational tools (e.g., ACD/Labs or ChemDraw simulations) .
Advanced: What challenges arise in determining the crystal structure of this compound, and how can they be addressed?
Q. Methodological Answer :
- Crystallization Difficulty : Bulky substituents (cyclopropyl, phenyl) hinder lattice formation. Use vapor diffusion (e.g., ether into DCM solution) or slow cooling.
- Hydrogen Bonding Ambiguity : Employ SHELXL for refinement, focusing on O–H···O/N interactions. Graph-set analysis (R₂²(8) motifs) resolves hydrogen-bonding networks .
- Twinned Data : Use PLATON to detect twinning and refine with HKLF5 format in SHELXL .
Advanced: How should researchers resolve contradictions between spectroscopic and crystallographic data?
Q. Methodological Answer :
- Cross-Validation : Compare NMR-derived torsion angles with X-ray results. Discrepancies may indicate conformational flexibility.
- Dynamic NMR : Probe temperature-dependent spectra to identify rotameric states.
- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to compare optimized geometries with experimental data .
Basic: What safety protocols are critical when handling this compound?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing.
- Toxicity Mitigation : Acute toxicity (Category 4) requires strict avoidance of inhalation/dermal contact. Store in airtight containers at 2–8°C.
- Emergency Response : For spills, neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Q. Methodological Answer :
- Functional Group Variation : Synthesize analogs with modified cyclopropane (e.g., fluorinated) or carbamoyl (e.g., urea replacement) groups.
- Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
- Statistical Analysis : Apply QSAR models (e.g., CoMFA) to correlate substituent effects with activity .
Advanced: What strategies improve yield and purity during large-scale synthesis?
Q. Methodological Answer :
- Flow Chemistry : Use continuous-flow reactors for carbamoylation to enhance mixing and reduce side products.
- Automated Purification : Employ flash chromatography systems with UV-guided fraction collection.
- Crystallization Optimization : Screen solvents (e.g., acetone/water) using polymorph prediction software (Mercury CSD) .
Advanced: How do electronic effects of substituents influence reactivity in downstream modifications?
Q. Methodological Answer :
- Hammett Analysis : Quantify substituent effects on reaction rates (e.g., ester hydrolysis) using σ values.
- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
- Kinetic Studies : Monitor reactions via in situ IR or Raman spectroscopy to identify rate-determining steps .
Basic: What chromatographic methods are optimal for separating this compound from synthetic byproducts?
Q. Methodological Answer :
- Normal-Phase HPLC : Use silica columns with isocratic elution (hexane:ethyl acetate 7:3).
- Reverse-Phase HPLC : C18 columns with acetonitrile/water (0.1% TFA) gradients for polar impurities.
- Prep-TLC : Employ 500 μm silica plates for rapid purification of milligram-scale samples .
Advanced: How can researchers validate the absence of polymorphic forms in crystallographic studies?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
